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molecular formula C9H14N2O B2910134 4-methyl-1-(oxan-2-yl)pyrazole CAS No. 1174132-49-0

4-methyl-1-(oxan-2-yl)pyrazole

Cat. No. B2910134
M. Wt: 166.224
InChI Key: APOYGZOBMBVIPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08623889B2

Procedure details

Trifluoroacetic acid (40.0 uL, 0.519 mmol) was added to a solution of 4-methylpyrazole (0.901 g, 11.0 mmol) in dihydropyran (2.0 mL, 22 mmol). The reaction mixture was stirred at 90° C. for 20 hours. The mixture was cooled to room temperature, and then quenched with Sodium hydride (92 mg, 2.3 mmol). After stirring at room temperature for 10 minutes more, the solvent was removed under vacuum. The residue was suspended in dichloromethane, and passed through a short plug of silica, rinsed with dichloromethane. The filtrate was evaporated in vacuo to yield 1.5213 g (83%) of 4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. LCMS (ESI): M+H=167.4; 1H NMR (400 MHz, DMSO-d6) δ 7.60 (s, 1H), 7.27 (s, 1H), 5.29 (d, J=9.9 Hz, 1H), 3.89 (d, J=11.2 Hz, 1H), 3.64-3.51 (m, 1H), 2.00 (overlapping s and m, 4H), 1.88 (dd, J=27.1, 13.0 Hz, 1H), 1.64 (m, 1H), 1.51 (m, 2H).
Quantity
92 mg
Type
reactant
Reaction Step One
Quantity
0.901 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
40 μL
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[N:4][NH:5][CH:6]=1.[O:7]1[CH:12]=[CH:11][CH2:10][CH2:9][CH2:8]1.[H-].[Na+]>FC(F)(F)C(O)=O>[CH3:1][C:2]1[CH:3]=[N:4][N:5]([CH:8]2[CH2:9][CH2:10][CH2:11][CH2:12][O:7]2)[CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
92 mg
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
0.901 g
Type
reactant
Smiles
CC=1C=NNC1
Name
Quantity
2 mL
Type
reactant
Smiles
O1CCCC=C1
Name
Quantity
40 μL
Type
catalyst
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 90° C. for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
STIRRING
Type
STIRRING
Details
After stirring at room temperature for 10 minutes more
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
WASH
Type
WASH
Details
rinsed with dichloromethane
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
CC=1C=NN(C1)C1OCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.5213 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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